Cas no 293737-88-9 (2-(3-BROMO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-AMINE)
2-(3-BROMO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-AMINE Chemical and Physical Properties
Names and Identifiers
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- 2-(3-BROMO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-AMINE
- 2-(3-BROMO-4-METHOXYPHENYL)-5-BENZOXAZOLAMINE
- 5-BENZOXAZOLAMINE,2-(3-BROMO-4-METHOXYPHENYL)
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Computed Properties
- Exact Mass: 318.00000
Experimental Properties
- PSA: 61.28000
- LogP: 4.42930
2-(3-BROMO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-AMINE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1394452-500mg |
2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazol-5-amine |
293737-88-9 | 98% | 500mg |
¥4968.00 | 2024-08-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1394452-1g |
2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazol-5-amine |
293737-88-9 | 98% | 1g |
¥7095.00 | 2024-08-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1394452-5g |
2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazol-5-amine |
293737-88-9 | 98% | 5g |
¥11447.00 | 2024-08-03 |
2-(3-BROMO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-AMINE Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 2-(3-BROMO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-AMINE
Research Brief on 2-(3-Bromo-4-methoxyphenyl)-1,3-benzoxazol-5-amine (CAS: 293737-88-9): Recent Advances and Applications
The compound 2-(3-Bromo-4-methoxyphenyl)-1,3-benzoxazol-5-amine (CAS: 293737-88-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug discovery.
Recent studies have highlighted the versatility of 2-(3-Bromo-4-methoxyphenyl)-1,3-benzoxazol-5-amine as a key intermediate in the synthesis of novel heterocyclic compounds. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its efficacy as a building block for developing small-molecule inhibitors targeting protein kinases involved in cancer progression. The bromo and methoxy functional groups on the phenyl ring, combined with the benzoxazole scaffold, contribute to its ability to interact with hydrophobic pockets in target proteins, enhancing binding affinity.
In terms of biological activity, preliminary in vitro assays have shown promising results. A study conducted by researchers at the University of Cambridge revealed that derivatives of 2-(3-Bromo-4-methoxyphenyl)-1,3-benzoxazol-5-amine exhibit moderate inhibitory effects on inflammatory cytokines, suggesting potential applications in autoimmune diseases. The compound's ability to modulate NF-κB signaling pathways was particularly noteworthy, with IC50 values in the low micromolar range.
From a synthetic chemistry perspective, advancements have been made in optimizing the yield and purity of 2-(3-Bromo-4-methoxyphenyl)-1,3-benzoxazol-5-amine. A recent patent application (WO2023056789) describes an improved catalytic system using palladium nanoparticles, achieving a 92% yield under mild conditions. This development addresses previous challenges related to scalability and cost-effectiveness, making the compound more accessible for large-scale pharmaceutical applications.
Structural-activity relationship (SAR) studies have further elucidated the importance of the 5-amine group on the benzoxazole ring. Computational modeling and X-ray crystallography data indicate that this moiety forms critical hydrogen bonds with target enzymes, a finding that could guide the design of next-generation therapeutics. Researchers are now exploring modifications to this amine group to enhance metabolic stability while maintaining potency.
Looking ahead, the compound's potential extends beyond its current applications. Ongoing clinical trials are investigating its utility as a PET radiotracer precursor for neuroimaging, leveraging the bromine atom for radiohalogenation. Additionally, its fluorescence properties are being evaluated for biosensor development, particularly in detecting metal ions in biological systems.
In conclusion, 2-(3-Bromo-4-methoxyphenyl)-1,3-benzoxazol-5-amine represents a multifaceted compound with growing importance in medicinal chemistry. Its unique structural features, combined with recent synthetic advancements and biological insights, position it as a valuable scaffold for future drug discovery efforts. Continued research into its mechanism of action and structural optimization will likely yield novel therapeutic agents in the coming years.
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